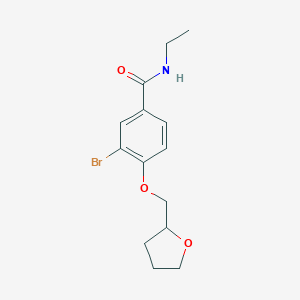![molecular formula C16H20N2O2 B268678 N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent cell-penetrating peptide that can easily cross the cell membrane and deliver various molecules into cells. This feature makes CPP an attractive tool for drug delivery, gene therapy, and other biomedical applications.
作用機序
CPP can penetrate the cell membrane by various mechanisms, such as direct translocation, endocytosis, and membrane fusion. CPP can cross the cell membrane by forming a complex with the cargo molecule and interacting with the lipid bilayer of the cell membrane. CPP can also interact with membrane receptors and transporters to enter the cell. Once inside the cell, CPP can release the cargo molecule by various mechanisms, such as endosomal escape, lysosomal degradation, and proteolytic cleavage.
Biochemical and Physiological Effects
CPP can have various biochemical and physiological effects on cells. CPP can induce cell death, apoptosis, and autophagy in cancer cells. CPP can also modulate the immune response by activating or inhibiting immune cells. CPP can also enhance the uptake of nutrients and drugs by cells. CPP can also modulate the intracellular signaling pathways by interacting with various proteins and enzymes.
実験室実験の利点と制限
CPP has several advantages for lab experiments. CPP can deliver various molecules into cells with high efficiency and specificity. CPP can also be easily modified to improve its properties, such as stability, solubility, and specificity. CPP can also be conjugated with various molecules, such as fluorescent dyes and nanoparticles, for imaging and tracking. However, CPP also has some limitations for lab experiments. CPP can induce toxicity and immune response in cells, especially at high concentrations. CPP can also have off-target effects on cells, leading to unwanted side effects.
将来の方向性
CPP has a great potential for future research and applications. Some of the future directions for CPP research are:
1. Developing new CPPs with improved properties, such as specificity, stability, and biocompatibility.
2. Studying the mechanism of CPP uptake and intracellular trafficking in more detail.
3. Developing new CPP-based therapies for various diseases, such as cancer, genetic disorders, and infectious diseases.
4. Studying the long-term effects of CPP on cells and tissues.
5. Developing new techniques for CPP delivery, such as microinjection and electroporation.
6. Studying the interaction of CPP with various biological barriers, such as the blood-brain barrier and the intestinal barrier.
7. Developing new CPP-based imaging and diagnostic tools for biomedical applications.
In conclusion, CPP is a potent cell-penetrating peptide that has been widely used in scientific research as a tool for drug delivery, gene therapy, and other biomedical applications. CPP has several advantages and limitations for lab experiments, and its future research and applications are promising. CPP has the potential to revolutionize the field of drug delivery and gene therapy and contribute to the development of new therapies for various diseases.
合成法
CPP can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The starting material is Fmoc-protected amino acid, which is coupled with other amino acids to form a peptide chain. After the peptide chain is synthesized, the Fmoc group is removed, and the peptide is cleaved from the resin. CPP can also be synthesized by solution-phase peptide synthesis or by chemical modification of natural peptides.
科学的研究の応用
CPP has been widely used in scientific research as a tool for drug delivery and gene therapy. CPP can deliver various molecules, such as proteins, nucleic acids, and small molecules, into cells. This feature makes CPP an attractive tool for the development of new drugs and therapies. CPP has been used to deliver anticancer drugs, antibiotics, and siRNA into cells. CPP has also been used to deliver proteins, such as transcription factors and enzymes, into cells for gene therapy.
特性
製品名 |
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
N-[3-(piperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c19-15(12-7-8-12)17-14-6-4-5-13(11-14)16(20)18-9-2-1-3-10-18/h4-6,11-12H,1-3,7-10H2,(H,17,19) |
InChIキー |
PAXVQJUFMXMIQL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)

